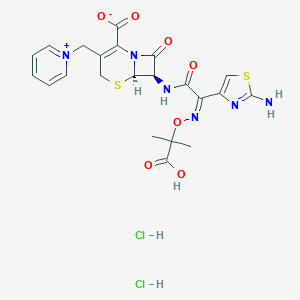
Ceftazidime dihydrochloride
Descripción general
Descripción
Ceftazidime is a third-generation cephalosporin antibiotic that is used for the treatment of a number of bacterial infections . It is specifically used for joint infections, meningitis, pneumonia, sepsis, urinary tract infections, malignant otitis externa, Pseudomonas aeruginosa infection, and vibrio infection . It is given by injection into a vein, muscle, or eye .
Synthesis Analysis
Ceftazidime can be synthesized from 7-ACA as a raw material. The process involves silanization and iodo reaction, and the addition of pyridine, hydrochloric acid, and water to obtain TA (7-PyCA). Ceftazidime active ester is added in an organic solvent and an inorganic solvent to obtain new modified ceftazidime active ester . TA is added in new modified ceftazidime active ester, organic mixed solvent and triethylamine are added, then acid water and an acetone solution are added to obtain TC (ceftazidime dihydrochloride), and ceftazidime is obtained through the reaction .
Molecular Structure Analysis
The molecular formula of Ceftazidime dihydrochloride is C22H22N6O7S2 . The molecular weight is 546.57 g/mol . The structure of ceftazidime pentahydrate contains one molecule of ceftazidime and 5 water molecules per asymmetric unit and belongs to the orthorhombic crystal system .
Chemical Reactions Analysis
Ceftazidime can form complexes with metal ions like Co (II), Ni (II) and Cu (II) with the Schiff base derived from ceftazidime and salicylaldehyde . The IR spectral data indicated the Schiff base ligand being bidentately coordinated to the metallic ions with N and O atoms from azomethine and phenolic groups .
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Ceftazidime dihydrochloride has been used in the development of drug delivery systems . A novel method was investigated for the extraction, determination, and delivery of ceftazidime in simulated gastric and real biological fluids such as serum plasma and urine in in vitro drug delivery systems . The results indicate that the newly synthesized polymer can be successfully applied for biomedical applications and drug delivery .
Complex Formation with Iron (III) Ions
Ceftazidime dihydrochloride has been studied for its complex-forming properties with Fe (III) ions in aqueous solutions . The value of the stability constant for the Fe (III)-ceftazidime complex was calculated based on pH-metric studies . This could have implications for understanding the interactions of ceftazidime with metal ions in biological systems .
Antibiotic Therapy
Ceftazidime dihydrochloride is a third-generation semisynthetic cephalosporin . It is widely used for the treatment of serious infections such as biliary-tract infections, bone and joint infections, cystic fibrosis, endophthalmitis, infections in immunocompromised patients, meningitis, peritonitis, pneumonia, septicemia, skin infections, and urinary tract infections caused by the Gram-positive proteus species and Gram-negative bacteria, including Pseudomonas aeruginosa . It is also used in the empirical therapy of febrile neutropenia in combination with other antibiotics .
Combination with Avibactam
Ceftazidime dihydrochloride is often combined with avibactam, a novel non-β-lactam β-lactamase inhibitor . This combination, known as ceftazidime-avibactam , has been explored for the treatment of P. aeruginosa infections .
Nanoparticle Drug Carriers
Ceftazidime dihydrochloride has been used in the development of nanoparticle drug carriers . Magnetic nanoparticles (MNPs) have been widely used as drug carriers due to their size, shape, and magnetic field . Ceftazidime dihydrochloride has been loaded onto these carriers for direct delivery to the target .
Analysis Methods
Various methods have been used for the analysis of ceftazidime dihydrochloride , including HPLC, UV/Vis, GC/MS, LC/MS, IR, LC/MS/MS, capillary electrophoresis, and chemiluminescence in biological samples .
Mecanismo De Acción
Target of Action
Ceftazidime dihydrochloride primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .
Mode of Action
Ceftazidime, a third-generation cephalosporin, exhibits its bactericidal effect primarily through the direct inhibition of specific PBPs in susceptible bacteria . As a β-lactam antibiotic, it inhibits these essential PBPs, leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by ceftazidime is the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting PBPs, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Pharmacokinetics
Ceftazidime and its β-lactamase inhibitor avibactam have complementary pharmacokinetic profiles, with a half-life of approximately 2 hours . Both drugs are primarily eliminated through renal clearance, and dose adjustment is required in patients with moderate and severe renal impairment . The drugs are suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) .
Result of Action
The result of ceftazidime’s action is the death of the bacterial cell due to the loss of cell wall integrity . It has broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . It is used to treat a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia, among others .
Action Environment
The action of ceftazidime can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can affect the efficacy of ceftazidime. When combined with avibactam, a non-β-lactam β-lactamase inhibitor, ceftazidime can effectively treat infections caused by β-lactamase-producing bacteria .
Direcciones Futuras
While the future directions for ceftazidime dihydrochloride are not explicitly mentioned in the search results, it is worth noting that research is ongoing to improve the effectiveness of ceftazidime and other antibiotics. This includes the development of new therapeutic strategies, such as the use of polymeric materials, to increase the effectiveness of conventional antibiotics .
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13-;;/t14-,18-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZLIGALAZXURA-ZYMGEXDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftazidime dihydrochloride | |
CAS RN |
73547-70-3 | |
| Record name | Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, chloride, hydrochloride (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73547-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[(6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl}pyridinium chloride hydrochloride (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)





